Trimethyl(1,1,2-trifluoroethyl)silane
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Overview
Description
Trimethyl(1,1,2-trifluoroethyl)silane is an organosilicon compound with the molecular formula C5H11F3Si. It is characterized by the presence of a silicon atom bonded to a trifluoroethyl group and three methyl groups. This compound is of significant interest in organic chemistry due to its unique properties and reactivity, particularly in the field of trifluoromethylation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyl(1,1,2-trifluoroethyl)silane can be synthesized through various methods, one of which involves the fluorination of chlorosilanes using the Swarts reaction. This method employs antimony trifluoride as the fluorinating agent in the presence of catalytic quantities of bromine or antimony pentachloride . Another common method involves the reaction of bromotrifluoromethane with trimethylsilyl chloride in the presence of a phosphorus(III) reagent .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Trimethyl(1,1,2-trifluoroethyl)silane undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with aldehydes and ketones to form trifluoromethylated silyl ethers.
Substitution Reactions: It can participate in substitution reactions where the trifluoromethyl group is transferred to other molecules.
Common Reagents and Conditions:
Nucleophilic Addition: Typically requires a metal salt such as tetrabutylammonium fluoride as an initiator.
Substitution Reactions: Often involves the use of strong bases or catalysts to facilitate the transfer of the trifluoromethyl group.
Major Products:
Trifluoromethylated Alcohols: Formed from the hydrolysis of trifluoromethylated silyl ethers.
Trifluoromethyl Ketones: Produced from the reaction with esters.
Scientific Research Applications
Trimethyl(1,1,2-trifluoroethyl)silane is extensively used in scientific research due to its ability to introduce trifluoromethyl groups into organic molecules. Some key applications include:
Organic Synthesis: Used as a reagent for the trifluoromethylation of various substrates, including aldehydes, ketones, and imines.
Medicinal Chemistry: Employed in the synthesis of pharmaceuticals, particularly those requiring trifluoromethyl groups for enhanced biological activity.
Material Science: Utilized in the development of new materials with unique properties due to the presence of trifluoromethyl groups.
Mechanism of Action
The mechanism by which trimethyl(1,1,2-trifluoroethyl)silane exerts its effects involves the generation of a highly reactive trifluoromethyl anion (CF3-) in the presence of a suitable initiator. This anion can then attack electrophilic centers in organic molecules, leading to the formation of trifluoromethylated products . The reaction is typically initiated by a metal salt, which facilitates the cleavage of the Si-CF3 bond and the release of the trifluoromethyl anion .
Comparison with Similar Compounds
Trimethyl(trifluoromethyl)silane: Another organosilicon compound with similar reactivity but different structural properties.
Triethyl(trifluoromethyl)silane: Similar in function but with ethyl groups instead of methyl groups.
Uniqueness: Trimethyl(1,1,2-trifluoroethyl)silane is unique due to its specific trifluoroethyl group, which imparts distinct reactivity and properties compared to other trifluoromethylsilanes. This makes it particularly valuable in certain synthetic applications where the trifluoroethyl group is desired .
Properties
CAS No. |
62281-30-5 |
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Molecular Formula |
C5H11F3Si |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
trimethyl(1,1,2-trifluoroethyl)silane |
InChI |
InChI=1S/C5H11F3Si/c1-9(2,3)5(7,8)4-6/h4H2,1-3H3 |
InChI Key |
LGWBWNZOQIOCMV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(CF)(F)F |
Origin of Product |
United States |
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